3-butoxy-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
3-butoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-10-21-16-8-4-7-15(11-16)17(20)19-13-14-6-5-9-18-12-14/h4-9,11-12H,2-3,10,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCUOJFHVPORCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Butoxy N Pyridin 3 Ylmethyl Benzamide and Analogs
Historical Development of Synthetic Routes for Benzamide (B126) Scaffolds
The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic synthesis. Historically, the most straightforward approach involved the reaction of a carboxylic acid derivative, typically an acyl halide, with an amine. This method, often referred to as the Schotten-Baumann reaction when conducted under basic aqueous conditions, is robust and effective but generates stoichiometric amounts of acid waste (e.g., HCl), which can be a significant drawback. slideshare.net
Over the decades, the pursuit of milder and more efficient methods led to the development of a vast arsenal of coupling reagents. In the mid-20th century, carbodiimides like dicyclohexylcarbodiimide (DCC) and its more water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) became ubiquitous. sciepub.com These reagents activate the carboxylic acid in situ, allowing for direct reaction with an amine at room temperature, thereby avoiding the harsh conditions required for acyl chloride formation. However, these methods suffer from poor atom economy, produce stoichiometric urea byproducts that can be difficult to remove, and the reagents themselves can be allergens. walisongo.ac.id
Subsequent advancements introduced uronium and phosphonium salt-based coupling agents, such as HATU, HBTU, and PyBOP. These reagents offer higher efficiency, faster reaction times, and are particularly effective for sterically hindered substrates and for minimizing racemization in peptide synthesis. The direct condensation of non-activated carboxylic acids and amines represents a more atom-economical approach, with early methods requiring high temperatures to drive off water. More recent developments have focused on catalytic direct amidation using agents like boric acid or various metal catalysts, which promote the reaction under milder conditions with water as the only byproduct. sciepub.comwalisongo.ac.idnih.gov
Multistep Synthesis Strategies for 3-butoxy-N-(pyridin-3-ylmethyl)benzamide
The synthesis of this compound is logically approached via a convergent strategy, wherein the two key precursors, 3-butoxybenzoic acid and 3-(aminomethyl)pyridine, are synthesized separately and then coupled in a final step.
The crucial step in the synthesis is the formation of the amide bond between the carboxylic acid and the amine precursors. Several established methods are applicable, each with distinct advantages concerning yield, purity, and reaction conditions.
Acyl Chloride Method: 3-Butoxybenzoic acid can be converted to its more reactive acyl chloride derivative, 3-butoxybenzoyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with 3-(aminomethyl)pyridine in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the HCl byproduct, affording the final benzamide product. slideshare.net
Carbodiimide Coupling: A widely used laboratory-scale method involves the direct coupling of 3-butoxybenzoic acid and 3-(aminomethyl)pyridine using a carbodiimide reagent like EDC, often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). These additives act as catalysts and help to suppress side reactions, leading to higher yields and purities of the desired amide. sciepub.comresearchgate.net
Uronium Salt Coupling: For a highly efficient and rapid conversion, uronium-based reagents such as HATU can be employed. This method is particularly effective and operates under mild conditions, typically using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net
The successful synthesis of the target molecule relies on the efficient preparation of its two key building blocks.
Synthesis of 3-Butoxybenzoic Acid: This precursor is commonly prepared from 3-hydroxybenzoic acid via a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a phenoxide. This nucleophilic phenoxide then displaces a halide from an alkylating agent, typically 1-bromobutane or 1-iodobutane, in a polar aprotic solvent like acetone or DMF to yield 3-butoxybenzoic acid. rasayanjournal.co.in
Synthesis of 3-(Aminomethyl)pyridine: This amine precursor can be synthesized through several routes. A common laboratory method involves the reduction of pyridine-3-carbonitrile (nicotinonitrile). Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation using a metal catalyst (e.g., Raney nickel) under a hydrogen atmosphere can effectively convert the nitrile group to the required aminomethyl group. rsc.orgchemicalbook.com An alternative route involves a one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by reductive cleavage of the N-N bond. rsc.orgrsc.org
Optimization of Reaction Conditions and Yields
Optimizing the amide coupling step is critical for maximizing the yield and purity of this compound while minimizing reaction time and side-product formation. Key parameters for optimization include the choice of coupling reagent, solvent, temperature, and reaction stoichiometry.
For instance, in a typical EDC/HOBt mediated coupling, the reaction is often performed in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The choice of solvent can significantly impact reactant solubility and reaction rate. The temperature is generally kept mild to prevent side reactions. The relative molar ratios of the carboxylic acid, amine, and coupling reagents are also fine-tuned to ensure complete conversion of the limiting reagent.
Below is a representative table illustrating how the choice of coupling agent and conditions can influence the outcome of a typical benzamide synthesis.
| Entry | Coupling System | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | SOCl₂, then amine | Et₃N | DCM | 0 to 25 | 3 | ~85 |
| 2 | EDC / HOBt | - | DMF | 25 | 12 | ~90 |
| 3 | DCC / DMAP | - | DCM | 25 | 10 | ~88 |
| 4 | HATU | DIPEA | DMF | 25 | 2 | >95 |
| 5 | Boric Acid (cat.) | - | Toluene | 110 (reflux) | 20 | ~89 |
| Data is illustrative and based on typical outcomes for benzamide synthesis from sources discussing various coupling methods. sciepub.comwalisongo.ac.id |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. A primary focus is on improving atom economy by avoiding stoichiometric activating agents. walisongo.ac.id
The catalytic direct amidation of 3-butoxybenzoic acid with 3-(aminomethyl)pyridine is a highly attractive green alternative. Using catalysts such as boric acid or certain titanium complexes allows for the direct formation of the amide bond at elevated temperatures, with water being the sole byproduct. sciepub.comnih.gov This approach dramatically improves the atom economy and avoids the generation of chemical waste associated with traditional coupling reagents. sciepub.comwalisongo.ac.id
Another green strategy involves conducting the synthesis under solvent-free conditions. For example, N-benzoylation reactions have been successfully carried out using vinyl benzoate in the absence of any solvent, with the product being easily isolated by crystallization. figshare.comyoutube.com Exploring similar solvent-free approaches for the target molecule could significantly reduce volatile organic compound (VOC) emissions. Furthermore, the selection of solvents based on their environmental, health, and safety profiles, and the use of catalytic rather than stoichiometric amounts of reagents, are central tenets of green synthesis that can be applied to every step of the process. walisongo.ac.id
Stereoselective Synthesis Considerations (If Applicable)
For the specific molecule this compound, there are no stereocenters in its core structure, and thus, stereoselective synthesis is not a primary concern for its preparation. The molecule is achiral and cannot exist as enantiomers or diastereomers.
However, the concept of stereoselectivity becomes highly relevant in the synthesis of certain benzamide analogs. If chiral centers were introduced, for example, on the butoxy chain or on the methylene (B1212753) bridge, then stereoselective methods would be required to control the absolute configuration of the final product.
Furthermore, a relevant form of stereoisomerism in benzamides is atropisomerism. This phenomenon can occur in sterically hindered benzamides where bulky substituents, typically at the ortho-positions of the benzoyl group, restrict free rotation around the aryl-carbonyl (Ar-C(O)) single bond. acs.orgnih.gov This restricted rotation creates a chiral axis, leading to stable, non-superimposable atropisomers. While this compound itself does not possess the necessary steric hindrance to exhibit atropisomerism, the design of more complex analogs would necessitate consideration of this potential stereochemical outcome. Enantioselective synthesis of atropisomeric benzamides has been achieved using methods such as peptide-catalyzed asymmetric bromination to introduce the required steric bulk in a controlled manner. acs.orgnih.govsemanticscholar.org
Scalability and Process Chemistry Aspects of this compound Production
The industrial-scale production of this compound, a specialized benzamide derivative, necessitates a thorough evaluation of synthetic routes not only for their chemical efficiency but also for their scalability, safety, and economic viability. The transition from laboratory-scale synthesis to large-scale manufacturing introduces a host of challenges that are central to the field of process chemistry. These include the selection of cost-effective and readily available starting materials, optimization of reaction conditions to maximize yield and minimize waste, and the development of robust purification methods to ensure the final product meets stringent purity specifications.
The primary route for synthesizing this compound involves the formation of an amide bond between 3-butoxybenzoic acid and 3-(aminomethyl)pyridine. While straightforward in principle, the choice of coupling method is a critical consideration for scalability.
Starting Material Procurement and Synthesis:
Amide Bond Formation Strategies for Scale-Up:
Several methods exist for amide bond formation, each with its own advantages and disadvantages in a process chemistry context.
Acyl Chloride Formation: A common laboratory method involves the conversion of 3-butoxybenzoic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-butoxybenzoyl chloride is then reacted with 3-(aminomethyl)pyridine. While effective, the use of these chlorinating agents on a large scale raises safety and environmental concerns due to their corrosive and toxic nature, and the generation of acidic byproducts.
Stoichiometric Coupling Reagents: A wide array of coupling reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., HBTU, HATU), are used to facilitate amide bond formation directly from the carboxylic acid and amine. However, these reagents are often expensive and generate significant amounts of byproducts that must be removed during workup and purification, leading to a poor atom economy. ucl.ac.uk This can be a major drawback in large-scale production where waste disposal costs are substantial.
Catalytic Amidation: To address the limitations of stoichiometric methods, significant research has focused on the development of catalytic direct amidation reactions. researchgate.net These methods, often employing catalysts based on boron, zirconium, or other metals, allow for the direct coupling of carboxylic acids and amines with the removal of only water as a byproduct. ucl.ac.ukresearchgate.net This approach is highly desirable from a green chemistry perspective, as it minimizes waste and often involves milder reaction conditions. The development of a robust and efficient catalytic system for the production of this compound would be a significant advancement for its industrial synthesis.
Process Optimization and Control:
Once a synthetic route is chosen, extensive optimization of reaction parameters is required to ensure a scalable and reproducible process. This involves a systematic study of variables such as temperature, reaction time, solvent, and catalyst loading. The goal is to maximize the yield of the desired product while minimizing the formation of impurities.
Table 1: Illustrative Reaction Condition Optimization for the Amidation of 3-butoxybenzoic acid with 3-(aminomethyl)pyridine
| Entry | Coupling Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | SOCl₂, then amine | Dichloromethane | 25 | 4 | 85 | 92 |
| 2 | EDC/HOBt | N,N-Dimethylformamide | 25 | 12 | 90 | 95 |
| 3 | T3P | Ethyl acetate | 50 | 6 | 92 | 97 |
| 4 | Boronic Acid Catalyst | Toluene (Dean-Stark) | 110 | 24 | 88 | 98 |
This table is for illustrative purposes and represents typical optimization studies.
Purification and Impurity Profiling:
The purification of the final product is a critical step in ensuring its quality and meeting regulatory standards. Crystallization is often the preferred method for large-scale purification as it can be highly effective at removing impurities. The choice of crystallization solvent is crucial and is determined through solubility studies to find a system that provides good recovery of the pure product.
Impurity profiling is the identification and quantification of all byproducts and unreacted starting materials in the final product. mt.com This is a key aspect of process development and is required by regulatory agencies. Understanding the impurity profile allows for the modification of reaction and purification conditions to control the levels of unwanted substances. mt.com
Table 2: Common Potential Impurities in the Synthesis of this compound
| Impurity | Potential Source |
| 3-butoxybenzoic acid | Unreacted starting material |
| 3-(aminomethyl)pyridine | Unreacted starting material |
| N,N'-dicyclohexylurea (if DCC is used) | Byproduct from coupling reagent |
| Self-condensation products | Side reactions of starting materials |
| Residual Solvents | Trapped solvent from purification |
This table lists potential impurities based on common synthetic routes.
Biological Activity and Preclinical Assessment of this compound
Following a comprehensive search of publicly available scientific literature, no specific research data was found for the compound This compound . Consequently, an article detailing its biological activity and preclinical assessment as per the requested outline cannot be generated at this time.
The search for information pertaining to the in vitro and in vivo effects of this specific molecule yielded no results across scientific databases. This includes a lack of data concerning:
Its impact on cellular viability and proliferation.
Its potential as an enzyme inhibitor or activator.
Its binding affinity for any biological receptors.
Its influence on cellular signaling pathways.
Any transcriptomic or proteomic analyses of its cellular effects.
Any efficacy studies conducted in animal models.
While research exists for broader classes of related compounds, such as benzamides, this information is not specific to This compound and therefore cannot be used to fulfill the specific requirements of this request. Further research and publication in peer-reviewed journals would be necessary to provide the data required for the requested article.
Biological Activity and Preclinical Assessment of 3 Butoxy N Pyridin 3 Ylmethyl Benzamide
In Vivo Efficacy Studies in Animal Models
Pharmacodynamic Markers in Animal Models
Data regarding specific pharmacodynamic markers for 3-butoxy-N-(pyridin-3-ylmethyl)benzamide in animal models is not currently available. However, based on the activities of related compounds, potential pharmacodynamic markers could be explored in future studies. For instance, if this compound were to act as an inhibitor of aldosterone (B195564) synthase (CYP11B2) like other N-(pyridin-3-yl)benzamides, relevant pharmacodynamic markers in animal models could include changes in plasma aldosterone levels, corticosterone to aldosterone ratios, and effects on blood pressure. Similarly, if it were to target cyclin-dependent kinase 7 (CDK7), downstream markers of CDK7 activity, such as phosphorylation of the C-terminal domain of RNA polymerase II, could be assessed in tissue samples.
Efficacy in Disease-Relevant Animal Models
Direct evidence of the efficacy of this compound in disease-relevant animal models is not documented. However, the demonstrated efficacy of related compounds in various models suggests potential therapeutic areas for investigation. For example, a novel N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivative, compound B2, has shown significant efficacy in an in vivo mouse model of autosomal dominant polycystic kidney disease (ADPKD) nih.gov. This compound was found to potently inhibit cyst growth in this model nih.gov.
Furthermore, other benzamide (B126) derivatives have been investigated for different therapeutic applications. For instance, N-(pyridin-2-ylmethyl)benzenesulfonamide has demonstrated activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis dovepress.com. This suggests that benzamide scaffolds containing a pyridine (B92270) moiety may have potential in treating infectious diseases.
The table below summarizes the efficacy of a related compound in a disease-relevant animal model.
| Compound | Disease Model | Animal | Key Findings |
| Compound B2 (a N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivative) | Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Mouse | Highly efficacious in suppressing renal cyst development. |
Tissue Distribution and Accumulation in Animal Systems (Excluding Pharmacokinetics for dosage/administration)
Specific data on the tissue distribution and accumulation of this compound in animal systems is not available. Studies on related benzamide derivatives could offer general insights. The physicochemical properties of this compound, such as its lipophilicity conferred by the butoxy group, would likely influence its distribution profile. Generally, more lipophilic compounds tend to distribute more extensively into tissues. The presence of the pyridine ring, a basic moiety, can also affect tissue uptake and distribution, potentially leading to accumulation in certain tissues. Future studies would be necessary to determine the specific tissue distribution pattern of this compound.
Comparative Biological Activity with Related Scaffolds
The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on both the benzoyl and the N-aryl/alkyl portions of the molecule.
A series of N-(pyridin-3-yl)benzamides were synthesized and evaluated as inhibitors of human aldosterone synthase (CYP11B2) and steroid-11β-hydroxylase (CYP11B1) nih.gov. Several compounds in this series were found to be potent and selective inhibitors of CYP11B2, with IC50 values in the nanomolar range nih.gov. This suggests that the N-(pyridin-3-yl)benzamide scaffold is a promising starting point for the development of selective CYP11B2 inhibitors.
In another study, high-throughput screening identified N-pyridyl-3-benzamides as micromolar agonists of the human vanilloid receptor 1 (TRPV1) researchgate.net. Further optimization led to the discovery of N-quinolin-3-yl-benzamides as potent, low nanomolar antagonists of human TRPV1 researchgate.net. This highlights how modifications to the N-substituent can dramatically alter the pharmacological profile from an agonist to an antagonist.
Additionally, benzamides substituted with a pyridine-linked 1,2,4-oxadiazole have been shown to possess good fungicidal and larvicidal activities mdpi.comnih.gov. This indicates that incorporating different heterocyclic systems linked to the pyridine moiety can lead to agrochemical applications.
The table below presents a comparison of the biological activities of different benzamide scaffolds.
| Scaffold | Target/Activity | Potency |
| N-(Pyridin-3-yl)benzamides | CYP11B2 Inhibition | IC50 = 53-166 nM |
| N-Pyridyl-3-benzamides | TRPV1 Agonism | Micromolar |
| N-Quinolin-3-yl-benzamides | TRPV1 Antagonism | Low Nanomolar |
| Benzamides with pyridine-linked 1,2,4-oxadiazole | Fungicidal/Larvicidal | Effective at 10-50 mg/L |
Identification of Biological Targets and Pathways
While the specific biological targets of this compound have not been identified, research on related compounds points to several potential targets and pathways.
Based on the work on N-(pyridin-3-yl)benzamides, a primary potential target is cytochrome P450 11B2 (CYP11B2 or aldosterone synthase) nih.gov. Inhibition of this enzyme would block the final step in aldosterone biosynthesis, a pathway crucial for blood pressure regulation.
Another potential target, as suggested by studies on N-pyridyl-benzamides, is the transient receptor potential cation channel subfamily V member 1 (TRPV1) , also known as the capsaicin receptor researchgate.net. Modulation of TRPV1 is a key area of research for pain and inflammation.
More recently, the cyclin-dependent kinase 7 (CDK7) has been identified as a target for N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives nih.gov. CDK7 is a crucial component of the general transcription factor TFIIH and plays a key role in regulating the cell cycle and transcription. Its inhibition is a promising strategy for cancer and other proliferative diseases like ADPKD nih.gov.
The diverse biological activities observed in benzamide derivatives containing a pyridine moiety suggest that these compounds can interact with a range of biological targets, and the specific substitution pattern is critical in determining the primary target and the resulting pharmacological effect.
Structure Activity Relationship Sar Studies of 3 Butoxy N Pyridin 3 Ylmethyl Benzamide Derivatives
Systematic Modification of the Benzamide (B126) Moiety
The benzamide portion of the molecule serves as a crucial scaffold, and alterations to this ring system can significantly impact biological outcomes. Investigations have centered on the introduction of various substituents and the positional isomerism of these groups.
Substituent Effects on Biological Activity
The nature and position of substituents on the benzamide ring are pivotal in modulating the biological activity of N-(pyridin-3-yl)benzamide derivatives. Studies on related benzamide series have shown that both electron-donating and electron-withdrawing groups can influence potency. For instance, in a series of N-(pyridin-3-yl)benzamides developed as inhibitors of human aldosterone (B195564) synthase (CYP11B2), the introduction of substituents at different positions on the benzamide ring led to a range of inhibitory activities. nih.gov While a direct SAR for 3-butoxy-N-(pyridin-3-ylmethyl)benzamide is not extensively documented in publicly available literature, general principles from related benzamide derivatives suggest that the electronic properties and steric bulk of substituents are key determinants of activity. For example, research on other benzamide derivatives has shown that the introduction of specific functional groups can enhance interactions with target proteins through hydrogen bonding or other non-covalent interactions. nih.gov
To illustrate the impact of benzamide substitution, the following table, based on hypothetical but representative data for a generic biological target, demonstrates how different substituents might influence activity.
| Compound | Benzamide Substituent (Position) | Relative Activity (%) |
| 1 | H (unsubstituted) | 100 |
| 2 | 4-Chloro | 150 |
| 3 | 4-Methoxy | 120 |
| 4 | 4-Nitro | 80 |
| 5 | 2-Fluoro | 110 |
Positional Isomerism and Activity Modulation
The position of the butoxy group on the benzamide ring is a critical factor. The placement at the 3-position, as in the parent compound, is specific and any shift to the 2- (ortho) or 4- (para) position would likely alter the molecule's three-dimensional shape and its ability to fit into a biological target's binding site. A study on methyl-N-(pyridyl)benzamides systematically explored a 3x3 isomer grid, revealing that the substitution pattern significantly affects molecular conformation and hydrogen bonding networks. researchgate.netresearchgate.net This highlights the importance of the spatial arrangement of the alkoxy group relative to the amide linker. While the butoxy group is at the meta position in the parent compound, moving it to the ortho position could introduce steric hindrance affecting the planarity of the benzamide ring, whereas a para-substitution would place it at a different spatial location, potentially interacting with a different region of the binding pocket.
Exploration of the Pyridine-3-ylmethyl Moiety Variations
The pyridine-3-ylmethyl group is another key pharmacophoric element. Its basic nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets. nih.gov Modifications to this moiety, including replacing the pyridine (B92270) ring with other heterocycles or altering the linker, have been explored to understand their impact on bioactivity.
Heterocyclic Substitutions and Bioactivity
Bioisosteric replacement of the pyridine ring with other heterocycles is a common strategy in drug discovery to improve properties. researchgate.netdomainex.co.uk For example, replacing the pyridine with a pyrimidine (B1678525), pyrazine, or even a non-aromatic heterocycle could significantly modulate the compound's biological profile by altering its basicity, lipophilicity, and hydrogen bonding capacity. nih.gov However, such replacements are not always successful, as seen in a study where pyridine bioisosteres of benzo researchgate.netannulene-based NMDA receptor antagonists were not well tolerated. nih.gov
The following table illustrates potential changes in activity with heterocyclic substitutions, based on general principles.
| Compound | Heterocyclic Moiety | Putative Biological Rationale | Estimated Relative Activity (%) |
| 6 | Pyridin-3-yl (parent) | Optimal geometry and basicity | 100 |
| 7 | Pyridin-2-yl | Altered H-bond vector, potential for chelation | 70 |
| 8 | Pyridin-4-yl | Altered H-bond vector | 90 |
| 9 | Pyrimidin-5-yl | Introduction of a second nitrogen atom, altered electronics | 60 |
| 10 | Phenyl | Loss of key hydrogen bond acceptor | 20 |
Mechanistic Investigations of 3 Butoxy N Pyridin 3 Ylmethyl Benzamide
Molecular Target Identification and Validation
There is no available information in the scientific literature identifying the specific molecular target(s) of 3-butoxy-N-(pyridin-3-ylmethyl)benzamide. Consequently, details regarding the validation of any such target are also unavailable.
Elucidation of Downstream Signaling Cascades
Without an identified molecular target, the downstream signaling cascades modulated by this compound have not been elucidated in any published research.
Cellular Mechanism of Action Studies
Specific studies on the cellular mechanisms of action for this compound are not present in the available literature. This includes the following areas:
Apoptosis and Necrosis Induction Pathways (If Applicable)
No data has been published detailing whether or how this compound induces apoptosis or necrosis.
Autophagy Modulation
There are no studies available that investigate the effect of this compound on autophagy.
Cell Cycle Arrest Mechanisms
The impact of this compound on the cell cycle has not been a subject of published research.
Interaction with Biomolecules (e.g., DNA, Proteins, Lipids)
There is no available research data on the specific interactions of this compound with biomolecules such as DNA, proteins, or lipids.
Enzyme Kinetics and Inhibition Mechanisms
There is currently no available research data detailing the enzyme kinetics or specific inhibition mechanisms of this compound. Scientific investigation into its potential interactions with various enzyme systems, including determination of inhibition constants (K_i) or the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), has not been publicly documented. Therefore, no data tables on enzyme inhibition or kinetic parameters can be provided at this time.
Receptor Agonism/Antagonism Mechanisms
Similarly, information regarding the agonistic or antagonistic mechanisms of this compound at specific receptors is not found in the current body of scientific literature. Studies that would elucidate its binding affinity (K_d), efficacy (EC_50 or IC_50), and functional effects on receptor signaling pathways have not been published. As a result, a detailed discussion or data representation of its receptor interaction profile is not possible.
Further research is required to characterize the biochemical and pharmacological profile of this compound to understand its potential mechanisms of action.
Derivatization Strategies and Analog Development Based on 3 Butoxy N Pyridin 3 Ylmethyl Benzamide
Design Principles for Novel Benzamide (B126) Analogs
The development of novel analogs of 3-butoxy-N-(pyridin-3-ylmethyl)benzamide would be guided by established medicinal chemistry principles aimed at optimizing its pharmacological profile. These principles involve systematic structural modifications to modulate properties such as potency, selectivity, metabolic stability, and pharmacokinetic parameters.
Key design strategies would focus on three main structural regions of the molecule: the butoxy-substituted benzoyl group, the central amide linker, and the N-(pyridin-3-ylmethyl) moiety.
Modification of the Butoxy Group: The n-butoxy group offers a site for exploring the impact of lipophilicity and steric bulk. Analogs could be synthesized with shorter or longer alkyl chains, branched isomers (e.g., isobutoxy, sec-butoxy, tert-butoxy), or by introducing cyclic substituents. Incorporating heteroatoms into the chain (e.g., to form an alkoxyethoxy group) could modulate solubility and metabolic stability. The position of the butoxy group on the benzene (B151609) ring could also be varied (ortho- or para-) to probe the optimal substitution pattern for target engagement.
Alterations to the Benzamide Ring: The aromatic ring of the benzamide core is a prime candidate for substitution to influence electronic properties and create new interaction points with a biological target. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy) can alter the reactivity and binding affinity. For instance, the incorporation of fluorine is a common strategy in medicinal chemistry to potentially enhance metabolic stability and binding affinity.
Modification of the Pyridine (B92270) Ring: The pyridin-3-yl group is a key hydrogen bond acceptor and can be involved in crucial interactions with a target protein. The nitrogen's position could be moved to the 2- or 4-position to alter the geometry of this interaction. The pyridine ring itself can be substituted with various functional groups to enhance potency or modulate physicochemical properties. Alternatively, it could be replaced with other heteroaromatic rings (e.g., pyrimidine (B1678525), pyrazine, imidazole) to explore different electronic and steric requirements in the binding pocket.
Amide Bond Scaffolding: While the amide bond is central to the structure, its conformational flexibility can be constrained. This can be achieved by incorporating substituents on the amide nitrogen or the adjacent methylene (B1212753) bridge, or by cyclization strategies to create more rigid structures. These modifications can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.
An illustrative table of potential analogs based on these design principles is provided below.
| Analog ID | Modification from Parent Compound | Design Rationale |
| ANA-001 | Replacement of n-butoxy with isobutoxy | Explore impact of branched alkyl chain on lipophilicity and binding pocket fit. |
| ANA-002 | Addition of a fluorine atom at the 5-position of the benzamide ring | Enhance metabolic stability and potentially increase binding affinity through halogen bonding. |
| ANA-003 | Isomeric shift of the pyridine nitrogen to the 2-position | Alter the hydrogen bond acceptor vector to probe different binding orientations. |
| ANA-004 | Replacement of the pyridine ring with a pyrimidine ring | Investigate the effect of an additional nitrogen atom on target interaction and physicochemical properties. |
| ANA-005 | Methylation of the amide nitrogen | Restrict amide bond rotation to lock in a specific conformation. |
Synthesis of Prodrugs or Bioprecursors
Prodrug strategies are employed to overcome undesirable properties of a parent drug, such as poor solubility, limited permeability, or rapid metabolism, without fundamentally altering the core pharmacophore. For this compound, several prodrug approaches could be conceptualized.
Given the presence of the pyridine nitrogen, a common strategy involves the formation of N-oxides or quaternary ammonium (B1175870) salts. These modifications can significantly increase aqueous solubility. For instance, N-Mannich bases can be formed by reacting the NH-acidic compound with an aldehyde and an amine, which can enhance solubility.
Another approach could involve attaching a promoiety to the molecule that is cleaved in vivo to release the active parent compound. If, for example, an analog containing a phenolic hydroxyl group were developed, it could be esterified with a carboxylic acid to create a prodrug with increased lipophilicity for better membrane permeation. Conversely, to enhance water solubility, phosphate (B84403) esters could be synthesized, which are cleaved by alkaline phosphatases in vivo.
A hypothetical prodrug strategy for a hydroxylated analog of this compound is outlined below:
| Prodrug Type | Parent Analog | Promoiety | Activation Mechanism | Goal |
| Phosphate Ester | 3-butoxy-5-hydroxy-N-(pyridin-3-ylmethyl)benzamide | Phosphate group | In vivo cleavage by alkaline phosphatases | Increase aqueous solubility. |
| Carbamate Prodrug | 3-amino-N-(pyridin-3-ylmethyl)benzamide | Glucuronide | Enzymatic cleavage | Improve water solubility and potentially target specific tissues. |
| Azo Prodrug | Aniline-containing analog | Azo linkage to a carrier | Reduction by azoreductases in the colon | Colon-specific drug delivery. |
Conjugation Strategies for Targeted Delivery
To enhance the delivery of this compound to specific cells or tissues and minimize off-target effects, it could be conjugated to various targeting moieties. This involves covalently linking the small molecule to a larger entity with a known biological destination.
Common conjugation strategies include:
Antibody-Drug Conjugates (ADCs): If the compound has cytotoxic potential, it could be linked to a monoclonal antibody that recognizes a tumor-specific antigen. This would create a highly targeted therapeutic, delivering the cytotoxic payload directly to cancer cells. The linkage chemistry often involves stable linkers that release the drug only after internalization into the target cell.
Peptide Conjugates: Short peptides that bind to specific receptors overexpressed on certain cell types can be used to guide the drug to its target. For example, peptides targeting integrin receptors could be used for anti-angiogenic therapy.
Polymer Conjugates: Conjugation to biocompatible polymers like polyethylene (B3416737) glycol (PEG) can improve solubility and prolong the circulation half-life of the drug by reducing renal clearance.
The conjugation chemistry would require the introduction of a suitable functional group onto the this compound scaffold, such as a primary amine, a carboxylic acid, or a thiol, which can then react with a corresponding functional group on the targeting moiety.
Development of Fluorescent or Isotopic Probes
To study the mechanism of action, cellular uptake, and distribution of this compound, fluorescent or isotopically labeled probes would be invaluable.
Fluorescent Probes: A fluorescent probe could be developed by conjugating a fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to the parent molecule. The design must ensure that the fluorophore does not significantly alter the pharmacological activity of the compound. The attachment point would ideally be at a position on the molecule that is not critical for its biological activity, as determined by structure-activity relationship studies. The development of such probes allows for real-time visualization of the compound in living cells using techniques like fluorescence microscopy.
Isotopic Probes: For quantitative biodistribution studies and to elucidate metabolic pathways, isotopically labeled versions of this compound would be synthesized. This typically involves incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or radioisotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). For example, the butoxy group could be synthesized using ¹³C- or ¹⁴C-labeled butanol, or the pyridine ring could be synthesized with labeled precursors. These probes are essential for techniques like mass spectrometry, nuclear magnetic resonance (NMR), and accelerator mass spectrometry (AMS) to trace the fate of the compound in vivo.
| Probe Type | Label | Attachment Strategy | Application |
| Fluorescent | BODIPY dye | Covalent linkage via a spacer to a non-critical position of the benzamide ring. | Cellular uptake and localization studies by fluorescence microscopy. |
| Isotopic (Stable) | ¹³C | Synthesis of the benzoyl moiety using ¹³C-labeled precursors. | Metabolic pathway elucidation using mass spectrometry. |
| Isotopic (Radioactive) | ³H or ¹⁴C | Introduction of the radiolabel into the butoxy or pyridinylmethyl group. | Quantitative whole-body autoradiography and pharmacokinetic studies. |
Fragment-Based Drug Discovery Using this compound Fragments
Fragment-based drug discovery (FBDD) is a powerful method for identifying new lead compounds by screening libraries of small molecular fragments. The core structural motifs of this compound could serve as starting points for an FBDD campaign.
The molecule can be deconstructed into three primary fragments:
3-Butoxybenzoic acid: This fragment represents the substituted aromatic acid portion.
Benzamide: The core amide linkage.
3-(Aminomethyl)pyridine: Representing the heteroaromatic amine part.
These fragments, or close analogs, could be screened for weak binding to a target of interest using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or NMR spectroscopy. Once a fragment hit is identified and its binding mode is determined, it can be "grown" into a more potent molecule by adding functional groups that occupy adjacent binding pockets. This "growing" process could potentially lead back to a molecule similar to the original this compound or to entirely new chemical entities with improved properties.
Multi-Target Ligand Design Based on the this compound Scaffold
For complex multifactorial diseases, designing ligands that can modulate multiple targets simultaneously is an emerging therapeutic paradigm. The this compound scaffold could be adapted for multi-target-directed ligand (MTDL) design.
This strategy involves combining pharmacophores from two different drugs into a single hybrid molecule. For example, if this compound is active against Target A, and another known ligand is active against Target B, a new molecule could be designed that incorporates key features of both. The benzamide scaffold provides a flexible platform for such modifications. For instance, the butoxybenzoyl part could be the pharmacophore for Target A, while the pyridinylmethyl group could be replaced by a different chemical moiety known to interact with Target B. The key challenge in MTDL design is to achieve a balanced activity profile at the desired targets without introducing off-target toxicities.
Future Directions and Research Perspectives for 3 Butoxy N Pyridin 3 Ylmethyl Benzamide
Advancements in Synthetic Methodologies
Currently, there are no published, specific synthetic methodologies for 3-butoxy-N-(pyridin-3-ylmethyl)benzamide. However, based on its structure, its synthesis would likely involve the amidation reaction between 3-butoxybenzoic acid and (pyridin-3-yl)methanamine. Future research could focus on optimizing this synthesis by exploring various coupling reagents to improve yield, purity, and cost-effectiveness. The development of one-pot or flow chemistry processes could also represent a significant advancement, making the compound more accessible for further study.
Emerging Biological Applications and Target Exploration
The biological applications and specific molecular targets of this compound are yet to be determined. The benzamide (B126) scaffold is present in a variety of biologically active compounds, suggesting a wide range of potential applications. Future research would need to begin with broad phenotypic screening across various cell lines to identify any potential cytotoxic, anti-proliferative, or other effects. Subsequent target deconvolution studies would be necessary to identify the specific proteins or pathways with which the compound interacts.
Integration with Advanced Imaging Techniques in Preclinical Models
Should this compound demonstrate interesting biological activity, advanced imaging techniques could be employed in preclinical models. This would involve labeling the compound with a radioisotope or a fluorescent tag to enable techniques like Positron Emission Tomography (PET) or fluorescence imaging. These methods would allow for the visualization of the compound's biodistribution, target engagement, and pharmacokinetics in a living organism, providing crucial information for its development as a potential therapeutic or diagnostic agent. However, no such studies have been published to date.
Development of High-Throughput Screening Assays
Once a biological target for this compound is identified, the development of high-throughput screening (HTS) assays would be a logical next step. These assays would be designed to rapidly screen large libraries of related compounds to identify derivatives with improved potency, selectivity, or other desirable properties. The development of a robust and miniaturized HTS assay would be essential for any structure-activity relationship (SAR) studies aimed at optimizing the compound's biological effects.
Potential for Combination Research with Other Modalities
The potential for using this compound in combination with other therapeutic modalities is currently unknown, as its standalone biological activity has not been characterized. In the future, if the compound is found to modulate a specific biological pathway, it could be investigated in combination with other drugs that target different nodes in the same or complementary pathways. This approach could potentially lead to synergistic effects, overcoming drug resistance or improving therapeutic outcomes.
Broader Implications for Chemical Biology and Drug Discovery Initiatives
As an unexplored molecule, the primary implication of this compound for chemical biology and drug discovery is as a starting point for new investigations. Its unique combination of a butoxy-substituted benzamide and a pyridin-3-ylmethylamine moiety could offer novel interactions with biological targets. Future research on this and related compounds could lead to the development of new chemical probes to study biological processes or novel therapeutic agents for a range of diseases. The synthesis and evaluation of a library of analogs could provide valuable insights into the structure-activity relationships of this chemical scaffold.
Q & A
Q. What are the optimal synthetic routes for 3-butoxy-N-(pyridin-3-ylmethyl)benzamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves coupling a benzamide derivative with a pyridinylmethylamine group. A common approach includes reacting 3-butoxybenzoyl chloride with 3-(aminomethyl)pyridine under basic conditions (e.g., triethylamine in dry THF at 0–5°C) . For reproducibility, maintain inert atmospheres and monitor reaction progress via TLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >90% purity.
- Key Parameters :
| Parameter | Condition |
|---|---|
| Solvent | THF or DCM |
| Temperature | 0–5°C (initial), RT (completion) |
| Base | Triethylamine or DIPEA |
| Purification | Column chromatography (EtOAc/Hex) |
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., butoxy CH at δ 1.2–1.6 ppm, pyridinyl protons at δ 8.3–8.7 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 311.2) .
- X-ray Crystallography (if crystalline): SHELX or Mercury software for refining unit cell parameters and hydrogen bonding networks .
Q. What preliminary biological assays are recommended to screen this compound for activity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on HCT116 or HEK293 cells) at 1–100 μM concentrations. Parallel enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kits can identify mechanistic pathways. Dose-response curves (IC) and selectivity indices (e.g., cancer vs. normal cells) are critical for prioritizing further studies .
Advanced Research Questions
Q. How can reaction mechanisms for regioselective modifications of the pyridine ring be elucidated?
- Methodological Answer : Use isotopic labeling (e.g., N or C) to track electrophilic substitution sites. Computational modeling (DFT via Gaussian or ORCA) predicts reactive sites based on electron density maps. Compare experimental results (HPLC-MS fragmentation patterns) with theoretical intermediates .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., variable IC values in cancer assays) may arise from differences in cell lines or assay conditions. Standardize protocols using reference compounds (e.g., doxorubicin) and validate via:
- Orthogonal assays (e.g., apoptosis via flow cytometry vs. cytotoxicity via MTT).
- Structural analogs : Test derivatives to isolate functional group contributions .
Q. What computational strategies are effective for predicting target interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against crystallized protein targets (e.g., tubulin PDB: 1SA0). Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability (>50 ns trajectories). Pair with SAR studies to optimize substituents for hydrogen bonding or π-π stacking .
Q. How can pharmacokinetic properties (e.g., oral bioavailability) be improved through structural optimization?
- Methodological Answer : Modify the butoxy chain (e.g., shorten for reduced lipophilicity) or introduce polar groups (e.g., hydroxyls) to enhance solubility. Assess using:
Q. What experimental designs are suitable for studying synergistic effects with existing therapeutics?
- Methodological Answer : Use combination index (CI) analysis (Chou-Talalay method) in cell-based assays. Test fixed-ratio combinations (e.g., 1:1 to 4:1) with standard drugs (e.g., paclitaxel). Synergy (CI < 1) requires validation via mechanistic studies (e.g., Western blotting for pathway proteins) .
Q. How can regioselectivity challenges in N-alkylation reactions be overcome?
- Methodological Answer : Employ directed ortho-metalation (DoM) strategies using LDA or TMPLi to functionalize specific pyridine positions. Alternatively, use protecting groups (e.g., Boc on the benzamide NH) to block undesired sites .
Q. What high-throughput screening (HTS) approaches are feasible for this compound?
- Methodological Answer :
Implement 384-well plate assays with robotic liquid handling. Use fluorescence polarization (FP) or TR-FRET readouts for target engagement. Pair with cheminformatics pipelines (KNIME or Pipeline Pilot) for hit prioritization. Validate top hits via SPR or ITC for binding affinity .
Data Contradiction Analysis Example
Scenario : One study reports potent tubulin inhibition (IC = 0.5 μM), while another shows no activity.
Resolution Steps :
Confirm purity via HPLC (>98%).
Re-test in identical cell lines (e.g., MCF-7) with standardized protocols.
Analyze metabolic stability : Hepatic microsome assays to check for rapid degradation.
Explore off-target effects via kinome-wide profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
